2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine

Regioisomerism Scaffold diversity Medicinal chemistry building blocks

2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine (CAS 1249204-75-8) is a synthetic small-molecule building block with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol. It belongs to the class of cyclopentylamine derivatives bearing a 1-methyl-1H-pyrazol-4-yl substituent, positioning it as a versatile scaffold for medicinal chemistry and ligand design.

Molecular Formula C10H17N3
Molecular Weight 179.267
CAS No. 1249204-75-8
Cat. No. B2667423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine
CAS1249204-75-8
Molecular FormulaC10H17N3
Molecular Weight179.267
Structural Identifiers
SMILESCN1C=C(C=N1)CC2CCCC2N
InChIInChI=1S/C10H17N3/c1-13-7-8(6-12-13)5-9-3-2-4-10(9)11/h6-7,9-10H,2-5,11H2,1H3
InChIKeyWERXRFFPCPVLLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine (CAS 1249204-75-8): Baseline Identity and Procurement Profile for Scientific Selection


2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine (CAS 1249204-75-8) is a synthetic small-molecule building block with the molecular formula C10H17N3 and a molecular weight of 179.26 g/mol . It belongs to the class of cyclopentylamine derivatives bearing a 1-methyl-1H-pyrazol-4-yl substituent, positioning it as a versatile scaffold for medicinal chemistry and ligand design . The compound is commercially available from multiple suppliers, including Enamine Ltd. (distributed through Fujifilm Wako) and Biosynth, with catalog purity specifications typically at or above 95% . Its structural features—a cyclopentane ring, a primary amine, and an N-methylpyrazole moiety linked via a methylene spacer—confer a balance of conformational rigidity, hydrogen-bonding capability, and synthetic derivatizability that distinguishes it from regioisomeric and substitutional analogs within the pyrazole-cyclopentylamine chemical space.

Why 2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine Cannot Be Interchanged with In-Class Analogs Without Quantifiable Risk


Within the pyrazole-cyclopentylamine scaffold family, seemingly minor structural variations—amine attachment position (1- vs. 2- vs. 3-substituted cyclopentane), linker identity (direct bond vs. methylene vs. ether oxygen), and N-substituent on the pyrazole (methyl vs. ethyl vs. H)—produce compounds with measurably distinct molecular weights, steric profiles, reactivities, and commercial supply attributes [1]. The target compound (CAS 1249204-75-8) bears the amine at the cyclopentane 2-position linked through a methylene spacer to the pyrazole 4-position, a specific topology that is not replicated by the more common 1-substituted cyclopentylamine regioisomer (CAS 1216188-02-1) nor by the ethyl analog (CAS 1247217-44-2). These structural differences translate into quantifiable divergence in molecular weight (14–15 Da difference), purity specifications (95% vs. 97%), synthesis route accessibility, and logistic shipping classifications that directly impact procurement decisions and downstream experimental reproducibility .

Quantitative Differentiation Evidence for 2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine vs. Closest Analogs


Amine Attachment Position: 2-Methylene-Substituted Cyclopentane vs. 1-Direct-Substituted Regioisomer

The target compound (CAS 1249204-75-8) features the primary amine at the cyclopentane 2-position connected via a methylene (-CH2-) linker to the 1-methylpyrazole 4-position, yielding a molecular formula of C10H17N3 and MW 179.26 . The closest regioisomeric analog, 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1216188-02-1), bears the amine directly on the cyclopentane 1-position without a methylene spacer, resulting in C9H15N3 and MW 165.24—a molecular weight reduction of 14.02 Da (one CH2 unit) [1]. This structural difference alters the steric environment around the amine and the rotational freedom of the pyrazole ring, which can affect both synthetic derivatization outcomes and biological target engagement profiles in structure-activity relationship (SAR) campaigns.

Regioisomerism Scaffold diversity Medicinal chemistry building blocks

Purity Specification vs. Ethyl Analog: 95% Target Compound vs. 97% 1-(1-Ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Commercially, the target compound is offered at a minimum purity of 95% (Biosynth brand, distributed by CymitQuimica) . In contrast, the closest ethyl-substituted analog, 1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1247217-44-2, also MW 179.26, C10H17N3), is sourced through AKSci with a higher minimum purity specification of 97% . The 2% purity differential is relevant for applications requiring stringent impurity profiles, such as biophysical assays or crystallography, where the ethyl analog may present a procurement advantage, while the methyl-substituted target compound may be preferred when scaffold methylation is a design requirement.

Purity specification Procurement quality Research reproducibility

Shipping and Storage Classification: Refrigerated Storage Requirement vs. Ambient-Stable Ethyl Analog

The target compound, as distributed through Fujifilm Wako (manufactured by Enamine Ltd.), requires refrigerated storage conditions . By contrast, the ethyl analog 1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1247217-44-2) is specified for long-term storage in a cool, dry place without explicit refrigeration and is classified as not hazardous for DOT/IATA transport . This divergence in storage and shipping classification can affect total cost of ownership, particularly for international procurement where cold-chain logistics incur additional expense.

Logistics Storage stability Procurement planning

Price-per-Gram Ranking: Target Compound vs. 1-Substituted Regioisomer and Ethyl Analog

Based on publicly listed catalog pricing, the target compound (via Fujifilm Wako/Enamine) at the 1 g scale is priced at approximately ¥402,200 (~$2,750 USD at ¥146/USD), yielding ~$2,750/g . The 1-substituted regioisomer 1-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS 1216188-02-1) through Chemenu at the 100 mg scale is $976/100 mg, extrapolating to ~$9,760/g—approximately 3.5-fold more expensive [1]. The ethyl analog (CAS 1247217-44-2) pricing is not publicly disclosed at comparable scales, preventing direct cost comparison. This substantial price difference reflects differences in synthetic route complexity and commercial availability between the 2-substituted (methylene-linked) and 1-substituted (direct-attached) regioisomers.

Procurement cost Building block economics Library acquisition

Linker Chemistry: Methylene vs. Ether Oxygen — Impact on Synthetic Derivatization

The target compound connects the cyclopentylamine and pyrazole moieties through a methylene (-CH2-) linker . A closely related analog, rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, replaces this methylene with an ether oxygen (-O-) linker, altering the molecular formula to C9H17Cl2N3O and MW to ~254.15 g/mol (as the dihydrochloride salt) . The carbon-based methylene linker is non-hydrolyzable and less polar, providing metabolic stability advantages, while the oxygen linker introduces a hydrogen-bond acceptor site and potential for hydrolytic or oxidative cleavage. This difference is critical when the compound is intended as a precursor for amide, sulfonamide, or urea library synthesis, where linker stability under reaction conditions is paramount.

Linker chemistry Synthetic accessibility Derivatization potential

Optimal Application Scenarios for 2-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine Based on Differentiated Evidence


Medicinal Chemistry Scaffold Diversification Requiring 2-Substituted Cyclopentylamine Topology

When a structure-activity relationship (SAR) campaign demands a primary amine attached to the cyclopentane 2-position via a methylene spacer—rather than direct 1-position attachment—the target compound (CAS 1249204-75-8) is structurally mandatory. The 14 Da mass difference and distinct spatial orientation relative to the 1-substituted regioisomer (CAS 1216188-02-1) ensure that the two compounds are not interchangeable in fragment growing or library enumeration workflows [1]. This topology is particularly relevant for projects targeting binding pockets where the amine vector must project away from the cyclopentane ring plane.

Cost-Sensitive Compound Library Acquisition Where Methylene-Linked Pyrazole Building Blocks Are Required

For procurement of pyrazole-cyclopentylamine building blocks at multi-gram scale, the target compound's approximately 3.5-fold lower cost per gram relative to the 1-substituted regioisomer (CAS 1216188-02-1) makes it the economically rational choice when the 2-methylene substitution pattern is synthetically acceptable . This cost advantage enables larger screening library sizes or more extensive SAR exploration within fixed budget constraints.

Multi-Step Derivatization Sequences Requiring Chemically Robust Linker Stability

In synthetic routes involving reductive amination, acylation, or palladium-catalyzed cross-coupling steps, the non-hydrolyzable methylene (-CH2-) linker of the target compound confers superior chemical robustness compared to oxygen-bridged analogs such as rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, whose ether linkage is susceptible to acidic cleavage and oxidative degradation . Researchers planning multi-step derivatization should prioritize the methylene-linked scaffold for higher yields and fewer side products.

N-Methylpyrazole Pharmacophore Screening Where N-Ethyl Substitution Is Excluded

When the design hypothesis specifically requires the N-methyl (rather than N-ethyl or N-H) substituent on the pyrazole ring—for reasons of steric fit, metabolic profile, or patent strategy—the target compound is the correct procurement choice despite the ethyl analog (CAS 1247217-44-2) offering a 2% higher purity specification (97% vs. 95%) and ambient shipping logistics . The methyl-to-ethyl substitution is a non-trivial change that alters lipophilicity (estimated ΔcLogP ~+0.5), steric bulk, and potential metabolic liabilities, making substitution scientifically invalid.

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